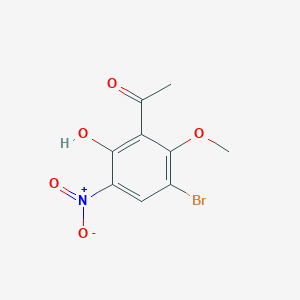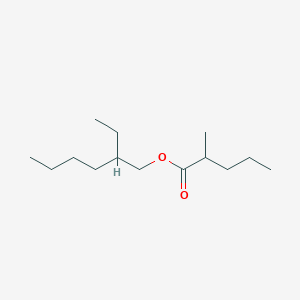
Acetic acid, 2,2',2''-(phosphinidynetris(thio))tris-, triisooctyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2,2’,2’'-(phosphinidynetris(thio))tris-, triisooctyl ester (CAS Number: 51032-53-2) is a complex organic compound with the following chemical formula:
C30H57O6PS3
. It belongs to the class of phosphorus-containing compounds and is commonly used as a plasticizer in various applications .Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves the reaction of acetic acid with a phosphorus-containing thiol compound. The specific synthetic routes may vary, but the general approach includes esterification of acetic acid with the phosphinidynetris(thio) compound.
Reaction Conditions:: The reaction typically occurs under mild conditions, with temperature and pressure suitable for esterification reactions. Catalysts or reagents may be employed to facilitate the ester bond formation.
Industrial Production:: Industrial production methods involve large-scale synthesis using optimized conditions. detailed proprietary information about industrial processes may not be readily available.
Chemical Reactions Analysis
Reactivity::
Ester Hydrolysis: Under acidic or basic conditions, the ester linkage can undergo hydrolysis to yield acetic acid and the corresponding alcohol.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions.
Hydrochloric Acid (HCl): Used for ester hydrolysis.
Sodium Hydroxide (NaOH): Also used for ester hydrolysis.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products:: The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Polymer Industry: As a plasticizer, it enhances the flexibility and durability of polymers.
Biomedical Applications: Research explores its potential in drug delivery systems due to its unique properties.
Materials Science: Investigated for modifying material properties in coatings and films.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymes, or receptors. Further studies are needed to elucidate the precise molecular targets and pathways.
Comparison with Similar Compounds
. These compounds may share similar chemical properties but differ in substituents and applications.
Properties
CAS No. |
69452-87-5 |
|---|---|
Molecular Formula |
C30H57O6PS3 |
Molecular Weight |
640.9 g/mol |
IUPAC Name |
6-methylheptyl 2-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]phosphanylsulfanylacetate |
InChI |
InChI=1S/C30H57O6PS3/c1-25(2)16-10-7-13-19-34-28(31)22-38-37(39-23-29(32)35-20-14-8-11-17-26(3)4)40-24-30(33)36-21-15-9-12-18-27(5)6/h25-27H,7-24H2,1-6H3 |
InChI Key |
IPCXGXNFLOWUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CSP(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)







![Dipotassium;[2-[(5,5-dicarboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B12806213.png)


